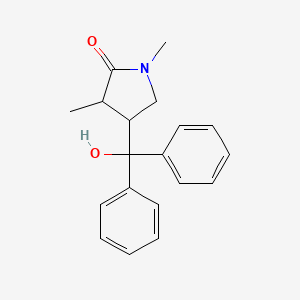
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are often used as scaffolds in medicinal chemistry . The compound’s structure includes a pyrrolidinone ring substituted with hydroxydiphenylmethyl and dimethyl groups, which contribute to its unique chemical properties.
准备方法
The synthesis of 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient, environmentally friendly, and provides high yields. Industrial production methods often involve the use of solid catalysts and high-pressure conditions to achieve the desired product with high purity .
化学反应分析
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
This compound has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
作用机制
The mechanism of action of 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s hydroxydiphenylmethyl group allows it to bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological context.
相似化合物的比较
2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- can be compared with other pyrrolidinone derivatives, such as 2-Pyrrolidone and N-methylpyrrolidone. While these compounds share a similar core structure, the presence of the hydroxydiphenylmethyl and dimethyl groups in 2-Pyrrolidinone, 4-(hydroxydiphenylmethyl)-1,3-dimethyl- gives it unique chemical and biological properties . For example, the additional substituents can enhance its binding affinity to biological targets, making it more potent in certain applications.
属性
CAS 编号 |
61334-15-4 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC 名称 |
4-[hydroxy(diphenyl)methyl]-1,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-14-17(13-20(2)18(14)21)19(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,22H,13H2,1-2H3 |
InChI 键 |
WDCSWFQSAUATPF-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CN(C1=O)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



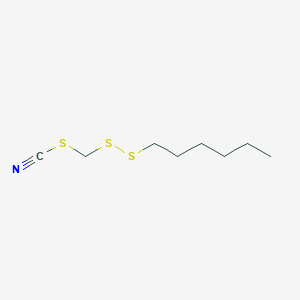
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)

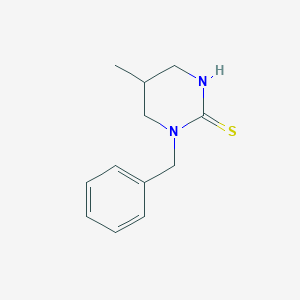
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
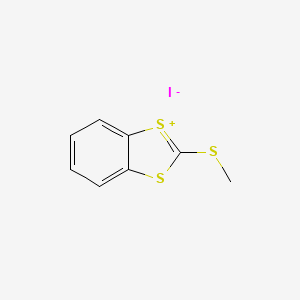
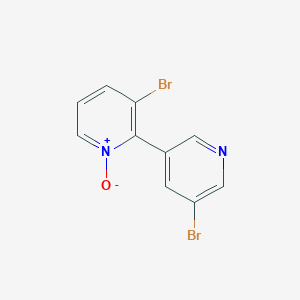
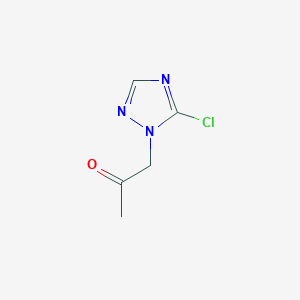
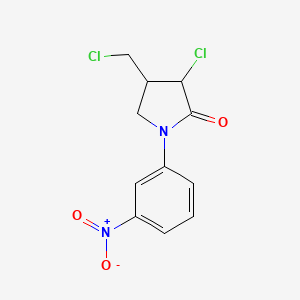

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
